molecular formula C13H20ClN3 B1470819 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine CAS No. 1495975-70-6

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine

Cat. No. B1470819
M. Wt: 253.77 g/mol
InChI Key: WKTLAHJOEQVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmacology. It is a heterocyclic amine, a type of organic compound that contains nitrogen, oxygen, and/or sulfur atoms in a ring structure. This compound has been studied for its potential to act as a ligand for various proteins, and for its potential to interact with other compounds in a variety of ways.

Scientific Research Applications

Chemical Reactivity and Synthesis

6-Chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine serves as a precursor in synthesizing a range of nitrogen heterocyclic compounds. The compound's reactivity is exploited to produce pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, which have significant biological activities. These reactions often involve various primary and heterocyclic amines, demonstrating the compound's versatility in chemical synthesis and the construction of complex molecules (Farouk, Ibrahim, & El-Gohary, 2021).

Antifungal Properties

Derivatives of 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine have been synthesized and shown to possess antifungal properties. These derivatives demonstrate effectiveness against certain fungi, indicating potential use in developing antifungal agents. The specificity of the antifungal effect varies among different compounds, suggesting a need for further optimization and study for targeted applications (Jafar et al., 2017).

Antitumor and Antiangiogenic Properties

Some derivatives of the compound show promising antiangiogenic properties, indicating potential in cancer therapy, specifically in inhibiting tumor growth and proliferation. Computational studies reveal that these derivatives can bind effectively to target proteins, suggesting a mechanism by which they might exert their biological effects. The specificity of binding and the effectiveness of different derivatives vary, providing a basis for further research and development in this area (Jafar & Hussein, 2021).

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-2-3-4-5-8-15-12-9-11(14)16-13(17-12)10-6-7-10/h9-10H,2-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLAHJOEQVMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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